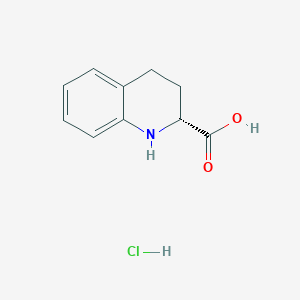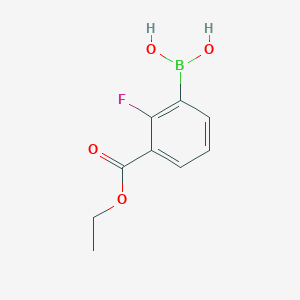![molecular formula C18H22ClNO2 B1437335 N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline CAS No. 1040688-64-9](/img/structure/B1437335.png)
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline
Vue d'ensemble
Description
“N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline” is a chemical compound with the molecular formula C18H22ClNO2 and a molecular weight of 319.83 . It is related to the family of phenoxy herbicides, which are widely used in agriculture .
Synthesis Analysis
The synthesis of this compound involves a multistep process. In a study, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .Molecular Structure Analysis
The molecular structure of “N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline” consists of a (4-chloro-2-methylphenoxy)acetate anion and an N-alkyl-N,N-dimethylphenoxyammonium cation . The structure can be represented by the SMILES notation: CCCOC1=CC=C(C=C1)NCCOC2=C(C=C(C=C2)Cl)C .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
Analgesic and Anti-inflammatory Activities
Researchers synthesized and characterized 1,3,4-oxadiazole derivatives starting from 4-chloro-m-cresol, exploring their potential analgesic and anti-inflammatory activities in rodents. Some derivatives demonstrated potent effects, suggesting this synthetic pathway's relevance for developing new therapeutic agents (Dewangan et al., 2015).
Antimicrobial Evaluation
Novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide were synthesized and evaluated for their antibacterial and antifungal activities, highlighting the antimicrobial potential of related compounds (Fuloria et al., 2009).
Materials Science Applications
- Copolymer Synthesis: Phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates were prepared and copolymerized with styrene, indicating applications in polymer science for developing new materials with tailored properties (Kharas et al., 2016).
Spectroscopic and Theoretical Studies
- Vibrational, Geometrical, and Electronic Properties: Infrared spectroscopic studies and theoretical calculations on substituted N-phenoxyethylanilines provided insights into their vibrational, geometrical, and electronic properties, crucial for understanding the fundamental aspects of such compounds (Finazzi et al., 2003).
Environmental Applications
- Adsorption of Phenols: Arylene- and ethylene-bridged polysilsesquioxanes were synthesized for the adsorption of phenolic compounds, showing potential for environmental remediation technologies (Burleigh et al., 2002).
Propriétés
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]-4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-3-11-21-17-7-5-16(6-8-17)20-10-12-22-18-9-4-15(19)13-14(18)2/h4-9,13,20H,3,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSBPOJLCXLVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCOC2=C(C=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone](/img/structure/B1437252.png)
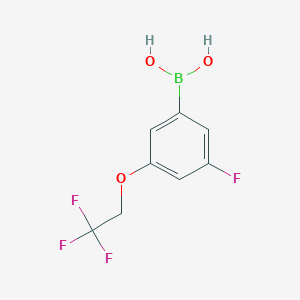
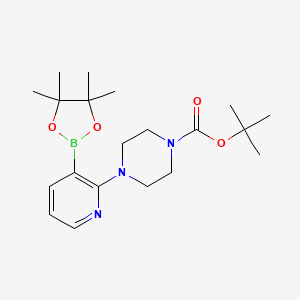
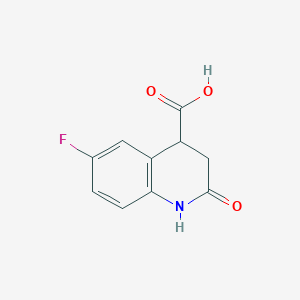
methanone hydrochloride](/img/structure/B1437259.png)
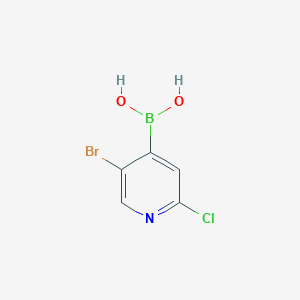
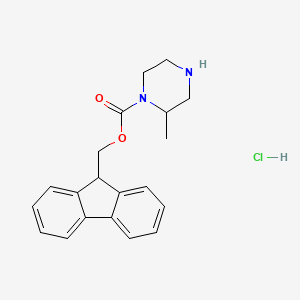
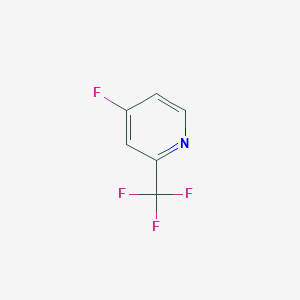
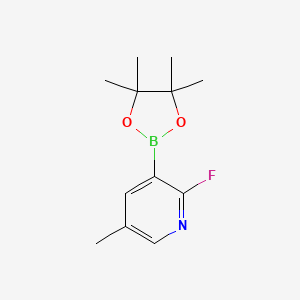
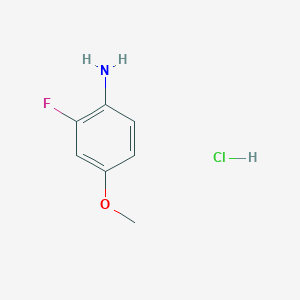
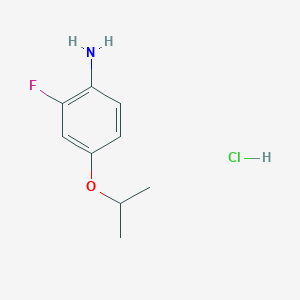
![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)
